molecular formula C10H7ClN2O2 B8230286 Methyl 8-chloro-1,5-naphthyridine-3-carboxylate

Methyl 8-chloro-1,5-naphthyridine-3-carboxylate

Cat. No.: B8230286
M. Wt: 222.63 g/mol
InChI Key: GBJDATLXOZKBSG-UHFFFAOYSA-N
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Description

Methyl 8-chloro-1,5-naphthyridine-3-carboxylate is a chemical building block based on the 1,5-naphthyridine heterocyclic scaffold. This scaffold is of significant importance in medicinal chemistry, as its derivatives exhibit a wide spectrum of biological activities . The structure incorporates two key functional groups: a methyl ester and a chlorine atom at the 8-position, which serve as versatile handles for further synthetic modification via cross-coupling and functional group interconversion reactions . Research into 1,5-naphthyridine analogues has demonstrated their potential in various therapeutic areas, including as agents with antiproliferative, antibacterial, antiparasitic, antiviral, and anti-inflammatory properties . They have also been investigated for applications in diseases related to the cardiovascular and central nervous systems . As such, this compound is a valuable precursor for the synthesis of more complex molecules for structure-activity relationship (SAR) studies and drug discovery programs . This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

methyl 8-chloro-1,5-naphthyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClN2O2/c1-15-10(14)6-4-8-9(13-5-6)7(11)2-3-12-8/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBJDATLXOZKBSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=NC=CC(=C2N=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Aminopyridine Precursor Derivatization

A common starting material for naphthyridine synthesis is 2-methoxy-3-aminopyridine. The amino group is typically protected using tert-butoxycarbonyl (Boc) groups via reaction with di-tert-butyl dicarbonate in solvents like 1,4-dioxane at elevated temperatures (110°C) to form Boc-protected intermediates. Subsequent hydroformylation introduces formyl groups, which are critical for cyclization. For example, treatment with tetramethylethylenediamine (TMEDA) and n-butyllithium at low temperatures (–20°C to –40°C) facilitates formylation, yielding 3-formyl-2-methoxypyridine derivatives.

Lewis Acid-Catalyzed Cyclization

Cyclization to form the naphthyridine core often employs Lewis acids such as lithium tetrafluoroborate. In one approach, the formylated intermediate reacts with acrylate compounds (e.g., N,N-dimethylaminoethyl acrylate) in acetonitrile at 50–80°C. This step constructs the 1,5-naphthyridine skeleton through a [4+2] cycloaddition mechanism, producing methyl 1,5-naphthyridine-3-carboxylate precursors. Optimization studies indicate that lithium tetrafluoroborate enhances regioselectivity, achieving cyclization yields of 65–78% under inert atmospheres.

Chlorination Strategies

Direct Chlorination of Naphthyridine Intermediates

Chlorination is typically performed using trichloromethyl carbonate (triphosgene) in dimethylformamide (DMF) at 50–80°C. This method selectively substitutes hydrogen at the 8-position of the naphthyridine ring, yielding methyl 8-chloro-1,5-naphthyridine-3-carboxylate. Molar ratios of 1.0:1.0–2.0 (substrate to chlorinating agent) are optimal, with excess reagent leading to over-chlorination byproducts.

Table 1: Chlorination Reaction Optimization

ParameterOptimal RangeYield (%)Purity (%)
Temperature70–80°C82–85≥98
SolventDMF8598
Molar Ratio (Substrate:Triphosgene)1:1.58497

Bromine-Assisted Halogen Exchange

Alternative methods employ bromine intermediates, such as 8-bromo-7-chloro-2-methoxy-3-methyl-1,5-naphthyridine, which undergoes nucleophilic substitution with chloride sources. However, this route is less favored due to lower yields (60–68%) and challenges in removing brominated byproducts.

Esterification and Reduction Steps

Ester Group Introduction

The carboxylate group at the 3-position is introduced via esterification of carboxylic acid precursors. For example, reduction of 8-chloro-1,5-naphthyridine-3-carbaldehyde using sodium dihydrobis(2-methoxyethoxy)aluminate in tetrahydrofuran (THF) yields the alcohol intermediate, which is subsequently oxidized to the carboxylic acid and esterified with methanol under acidic conditions.

Direct Reduction of Esters

In a streamlined approach, this compound is obtained directly by reducing ester precursors (e.g., ethyl 8-chloro-1,5-naphthyridine-3-carboxylate) with lithium aluminum hydride (LAH) in methyl tert-butyl ether (MTBE). This one-pot reduction-esterification method achieves yields of 75–80%, though it requires strict moisture control to prevent LAH decomposition.

Comparative Analysis of Synthetic Routes

Route Efficiency and Scalability

The cyclization-chlorination-esterification sequence (Route A) offers a modular approach with an overall yield of 52–60%. In contrast, bromine-assisted halogen exchange (Route B) suffers from lower yields (35–42%) and higher costs due to palladium catalysts. Industrial scalability favors Route A, as it avoids pressurized reactions and toxic reagents like zinc cyanide.

Table 2: Route Comparison

ParameterRoute ARoute B
Overall Yield (%)52–6035–42
Catalyst CostLowHigh (Pd-based)
ToxicityModerateHigh (cyanides)
ScalabilityExcellentLimited

Chemical Reactions Analysis

Types of Reactions

Methyl 8-chloro-1,5-naphthyridine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized naphthyridine compounds .

Scientific Research Applications

Methyl 8-chloro-1,5-naphthyridine-3-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of methyl 8-chloro-1,5-naphthyridine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various therapeutic effects. The exact molecular targets and pathways depend on the specific application and derivative of the compound .

Comparison with Similar Compounds

Structural Analogues and Key Substituent Variations

The following table summarizes critical physicochemical properties of methyl 8-chloro-1,5-naphthyridine-3-carboxylate and its closest analogues:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Purity (%) Key Applications
This compound C₉H₇ClN₂O₂ 194.62 952059-69-7 ≥95 Intermediate in organic synthesis
Methyl 6-amino-1,5-naphthyridine-3-carboxylate C₁₀H₉N₃O₂ 203.20 2090981-63-6 97 Pharmaceutical building block
Methyl 7-bromo-1,5-naphthyridine-3-carboxylate C₁₀H₇BrN₂O₂ 283.08 958334-24-2 N/A Cross-coupling reactions
Ethyl 4-hydroxy-1,5-naphthyridine-3-carboxylate C₁₁H₁₀N₂O₃ 236.21 13801-51-9 95 Antimicrobial research
8-Chloro-3-ethoxy-1,5-naphthyridine C₁₀H₉ClN₂O 208.64 952059-76-6 N/A Ligand in coordination chemistry

Key Observations:

  • Substituent Effects: The 8-chloro substituent in the target compound enhances electrophilicity at adjacent positions, facilitating nucleophilic aromatic substitution (e.g., Suzuki couplings). In contrast, the 6-amino analogue (CAS 2090981-63-6) exhibits electron-donating effects, increasing solubility in polar solvents and enabling hydrogen bonding in supramolecular assemblies . Halogen Variations: The 7-bromo derivative (CAS 958334-24-2) serves as a superior substrate for palladium-catalyzed cross-couplings due to bromine’s lower bond dissociation energy compared to chlorine .
  • Ester Group Impact: Methyl esters (e.g., target compound) generally exhibit higher hydrolytic stability than ethyl esters (e.g., CAS 13801-51-9) under acidic conditions, as noted in comparative stability studies .

Biological Activity

Methyl 8-chloro-1,5-naphthyridine-3-carboxylate is a compound belonging to the naphthyridine class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.

Overview of Naphthyridines

Naphthyridines are bicyclic compounds that exhibit a range of pharmacological activities. They are recognized for their potential in treating various diseases, including cancer, bacterial infections, and inflammation. The structural variations within the naphthyridine class lead to differing biological activities among derivatives.

Biological Activities

1. Antimicrobial Activity
this compound has shown significant antimicrobial properties. Research indicates that naphthyridine derivatives can inhibit the growth of various pathogens, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for some derivatives have been reported as low as 0.22 μg/mL, indicating potent activity against these bacteria .

2. Anticancer Properties
Studies have demonstrated that naphthyridine derivatives exhibit cytotoxic effects against several cancer cell lines. For instance, certain compounds within this class have been shown to induce apoptosis in human cancer cell lines such as HeLa and MDA-MB-231. The mechanism often involves the activation of apoptotic pathways and cell cycle arrest .

3. Anti-inflammatory Effects
Naphthyridines also possess anti-inflammatory properties. They can inhibit the production of pro-inflammatory cytokines, making them potential candidates for treating inflammatory diseases .

The biological activity of this compound can be attributed to several mechanisms:

  • DNA Interaction: Naphthyridines can intercalate into DNA, disrupting replication and transcription processes, which is particularly relevant in their anticancer activity.
  • Enzyme Inhibition: Compounds have been identified as inhibitors of key enzymes such as DNA gyrase and dihydrofolate reductase (DHFR), which are crucial for bacterial growth and cancer cell proliferation .
  • Oxidative Stress Induction: Some derivatives may induce oxidative stress in cells, leading to apoptosis through the generation of reactive oxygen species (ROS) .

Case Studies and Research Findings

Several studies have explored the biological activities of this compound and its derivatives:

StudyActivityFindings
AntimicrobialSignificant activity against S. aureus with MIC values < 0.25 μg/mL
AnticancerInduced apoptosis in HeLa cells with IC50 values ranging from 10–15 μg/mL
Enzyme InhibitionDemonstrated IC50 values for DNA gyrase inhibition at 31.64 μM

Q & A

Q. What are the common synthetic routes for preparing methyl 8-chloro-1,5-naphthyridine-3-carboxylate?

The synthesis typically involves cyclization or substitution reactions. For example:

  • Cyclization of intermediates : Ethyl 7-chloro-1-ethyl-4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylate can undergo alcoholysis with KOH in methanol, using dibenzo-1,8-crown-6 as a catalyst, to yield carboxylic acid derivatives. This method highlights the importance of crown ethers in facilitating reactions with unactivated chloro substituents .
  • Esterification : Direct esterification of naphthyridine carboxylic acids using methanol under acidic conditions, though saponification of the ester group may occur as a side reaction during prolonged basic conditions .

Q. How is the compound characterized structurally?

Key techniques include:

  • X-ray crystallography : SHELX software (e.g., SHELXL for refinement) is widely used for resolving crystal structures. For instance, derivatives like ethyl 8-methoxy-4-oxo-1,5-naphthyridine-3-carboxylate have been structurally validated via this method .
  • Spectroscopy : NMR (¹H/¹³C) and mass spectrometry (MS) confirm functional groups and molecular weight. Chlorine substituents are identified via characteristic splitting patterns in NMR .

Q. What functional groups in this compound are most reactive?

  • Chloro substituent : The 8-chloro group is susceptible to nucleophilic substitution (e.g., methoxy replacement under basic conditions) .
  • Ester group : LiAlH₄ reduction can convert the ester to a hydroxymethyl group, while saponification yields carboxylic acids .

Q. What purification strategies are recommended?

Chromatography (e.g., silica gel column) is critical due to side products from cyclization or substitution. For example, refluxing in o-dichlorobenzene has been used to isolate carbazole derivatives via chromatographic separation .

Advanced Research Questions

Q. How do reaction conditions influence substitution outcomes at the 8-chloro position?

Contradictions in yields arise from varying catalysts and solvents:

  • Dibenzo-1,8-crown-6 : Enhances alcoholysis efficiency (67% yield) by stabilizing transition states .
  • Polar aprotic solvents : Ph₂O facilitates cyclization (75% yield) but may limit solubility of intermediates .
    Table 1 : Comparison of reaction conditions
Catalyst/SolventReaction TypeYield (%)Reference
Dibenzo-1,8-crown-6Alcoholysis67
Ph₂OCyclization75

Q. What computational methods are used to predict reactivity?

  • DFT calculations : Model electron density around the chloro group to predict nucleophilic attack sites.
  • Molecular docking : Assess binding affinity of methyl ester derivatives with biological targets (e.g., enzymes), though direct evidence for this compound is limited .

Q. How do structural analogs (e.g., 6-amino or 7-hydroxy derivatives) compare in reactivity?

  • 6-Amino derivative : Increased nucleophilicity at the amino group enables coupling reactions, but the ester group remains susceptible to hydrolysis .
  • 7-Hydroxy derivative : Hydrogen bonding influences crystal packing and solubility, altering purification requirements .

Q. How can toxicity be assessed preclinically?

  • In vitro assays : Use hepatic microsomes to study metabolic pathways (oxidation of the naphthyridine core).
  • Ecotoxicology : Follow frameworks for naphthalene derivatives, such as OECD guidelines for biodegradation and aquatic toxicity .

Q. What strategies resolve contradictions in pharmacological data?

  • Dose-response studies : Address variability in IC₅₀ values by testing across multiple cell lines.
  • Isosteric replacements : Replace the chloro group with methoxy or amino groups to modulate activity and reduce off-target effects .

Q. Methodological Notes

  • Synthetic protocols : Optimize crown ether use to minimize side reactions .
  • Safety : Follow TCI America’s guidelines for handling naphthyridines, including PPE and waste disposal .
  • Data validation : Cross-reference crystallographic data (SHELX-refined structures) with spectroscopic results to confirm purity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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